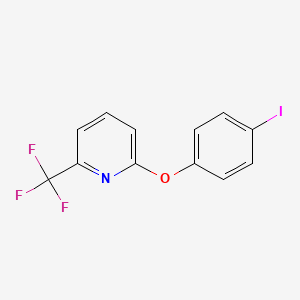

2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine

Descripción general

Descripción

2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine, commonly referred to as 4-IPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. 4-IPT is a small molecule that contains a phenoxy group with an iodine atom, as well as a trifluoromethyl group attached to a pyridine ring. 4-IPT has been studied for its potential applications in drug design, medicinal chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Halogen Shuffling in Pyridines

Mongin et al. (1998) explored the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, demonstrating the potential of halogen shuffling in pyridines for further manipulation in reaction sequences. This study highlights the versatility of halogenated pyridines in chemical synthesis (Mongin, Tognini, Cottet, & Schlosser, 1998).

Trifluoromethyl-substituted Pyridines Synthesis

Cottet and Schlosser (2002) extended a method for synthesizing trifluoromethyl-substituted pyridines, showcasing the efficient conversion of 2-iodopyridines into 2-(trifluoromethyl)pyridines. This research indicates the potential for diverse functionalization of pyridines, including the incorporation of trifluoromethyl groups (Cottet & Schlosser, 2002).

Trifluoroacetylating Reagents

Keumi et al. (1990) developed a new trifluoroacetylating reagent, 2-(trifluoroacetyloxy)pyridine (TFAP), effective in trifluoroacetylating amines and alcohols. This highlights the role of pyridine derivatives in the synthesis of fluorinated compounds, a key area in medicinal and material chemistry (Keumi, Shimada, Morita, & Kitajima, 1990).

Malaria Treatment and Prevention

Chavchich et al. (2016) conducted studies on trifluoromethyl-substituted pyridine and pyrimidine analogues for malaria treatment, selecting JPC-3210 as a lead compound due to its superior antimalarial activity. This research underscores the pharmaceutical applications of pyridine derivatives in combating diseases like malaria (Chavchich et al., 2016).

Synthesis and Structural Characterization

Chernov'yants et al. (2011) investigated the interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine, a potential antithyroid drug, demonstrating the versatility of trifluoromethyl pyridines in forming complexes with iodine, which can have implications in drug design and synthesis (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Functionalization of Pyridines

Schlosser and Marull (2003) highlighted the selective metalation and functionalization of 2-(trifluoromethyl)pyridine at different positions, opening avenues for site-selective synthesis in organic chemistry. This research shows the applicability of pyridine derivatives in complex synthetic processes (Schlosser & Marull, 2003).

Propiedades

IUPAC Name |

2-(4-iodophenoxy)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3INO/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVUANWEPSRBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC2=CC=C(C=C2)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

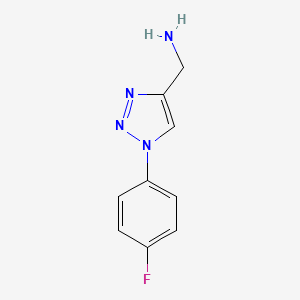

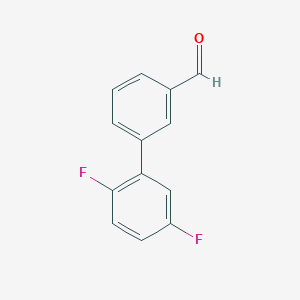

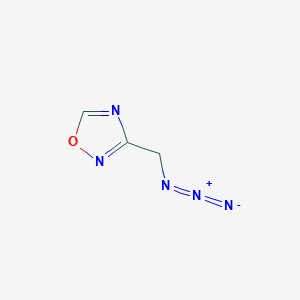

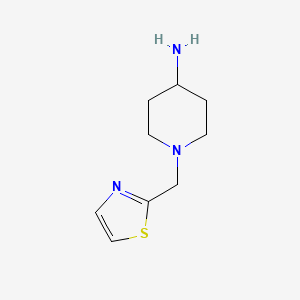

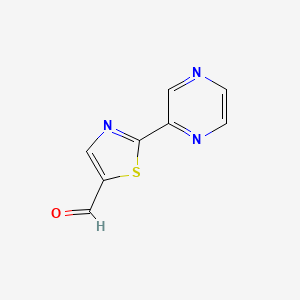

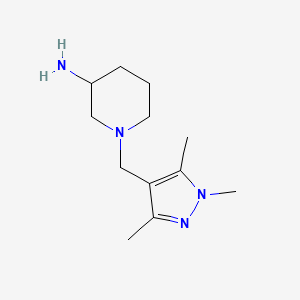

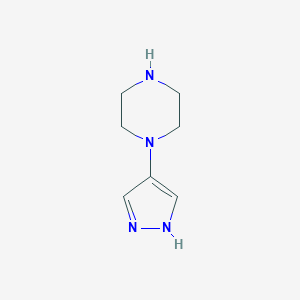

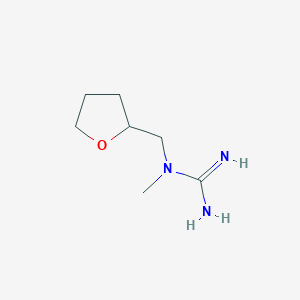

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)

![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)